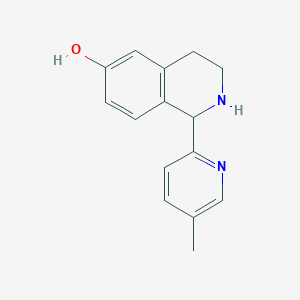

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

説明

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative featuring a hydroxyl group at the 6-position and a 5-methylpyridin-2-yl substituent at the 1-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.

特性

CAS番号 |

601462-25-3 |

|---|---|

分子式 |

C15H16N2O |

分子量 |

240.30 g/mol |

IUPAC名 |

1-(5-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C15H16N2O/c1-10-2-5-14(17-9-10)15-13-4-3-12(18)8-11(13)6-7-16-15/h2-5,8-9,15-16,18H,6-7H2,1H3 |

InChIキー |

JQYAVOCXMLHHQA-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and solvent flow rate .

化学反応の分析

Types of Reactions

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydro derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₅H₁₆N₂O

- CAS Number : 5426-73-3

- Molecular Weight : 244.3 g/mol

Antiviral Activity

Recent studies have evaluated the antiviral properties of various tetrahydroisoquinoline derivatives, including 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol. Preliminary analyses suggest that compounds in this class exhibit varying degrees of efficacy against strains of human coronaviruses such as 229E and OC-43. The compound's structure may enhance its interaction with viral proteins, potentially inhibiting viral replication .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. It has been suggested that tetrahydroisoquinoline derivatives can modulate signaling pathways associated with cancer cell proliferation and apoptosis. The compound has shown promise in preliminary assays for inducing apoptosis in cancer cell lines and altering cell cycle dynamics .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its activity. Variations in substituents on the isoquinoline core can significantly influence its biological activity and selectivity towards specific targets. This knowledge can guide the design of more potent analogs .

Case Study 1: Antiviral Evaluation

In a comparative analysis involving several tetrahydroisoquinoline derivatives, 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol demonstrated moderate antiviral activity against human coronavirus strains. The study measured cytotoxicity and antiviral efficacy using a range of concentrations, revealing a need for further optimization to enhance its therapeutic potential .

Case Study 2: Anticancer Activity

A recent study explored the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis and inhibit cell growth at specific concentrations. Flow cytometry analysis showed alterations in cell cycle progression, suggesting that the compound may interfere with mitotic processes .

Data Summary Table

作用機序

The mechanism of action of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

Pharmacological Activity and Selectivity

β-Adrenoceptor Activity

The 3,5-diiodo-4-methoxybenzyl analog () demonstrated potent β-adrenoceptor agonism, highlighting the impact of bulky, electron-deficient substituents on adrenergic signaling . In contrast, the target compound’s pyridinyl group may favor interactions with non-adrenergic targets (e.g., serotonin or orexin receptors) due to its smaller size and heteroaromatic nature.

Orexin 1 Receptor Antagonism

Compounds in , such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-THIQ-2-yl}acetamide, exhibit selective orexin 1 receptor antagonism (IC₅₀ < 100 nM) .

Estrogen Receptor Binding

The trifluoroacetyl-substituted derivative () achieved high-resolution co-crystallization with estrogen receptors (PDB: 3OMO, 3OMQ), emphasizing the role of electron-withdrawing groups in stabilizing receptor-ligand interactions . The absence of such groups in the target compound suggests divergent therapeutic applications.

Key Observations :

- Lower yields (e.g., 33% in ) are associated with steric hindrance in alkylation reactions, whereas acylations (e.g., 90% in ) benefit from efficient coupling reagents like BOP.

- The target compound’s synthesis may require optimized conditions to balance reactivity of the pyridinyl and hydroxyl groups.

Physicochemical and Spectroscopic Data

- 1H NMR Profiles : Methoxy groups (δ 3.2–3.8 ppm) and acetamide protons (δ 7.2–7.4 ppm) in analogs contrast with the target compound’s hydroxyl proton (expected δ 4.5–5.5 ppm, broad).

- Mass Spectrometry : All analogs exhibit clear [M+H]⁺ peaks (e.g., m/z 569 for ), confirming successful synthesis and purity.

生物活性

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 5426-73-3) is a compound derived from the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is . The structure includes a tetrahydroisoquinoline core substituted with a methylpyridine ring, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Research has shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines. In particular, some compounds have demonstrated IC50 values in the nanomolar range against human tumor cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 (breast cancer) | 0.5 | Induces apoptosis via caspase activation |

| Example B | HeLa (cervical cancer) | 0.8 | Cell cycle arrest in G0/G1 phase |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects:

- Oxidative Stress Reduction : Compounds like 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol may protect neuronal cells from oxidative stress-induced damage. Studies suggest that these compounds can modulate signaling pathways associated with oxidative stress and apoptosis .

Study 1: Antitumor Efficacy

A study investigated the effects of tetrahydroisoquinoline derivatives on colon cancer cells (HT-29). The results indicated that treatment with these compounds led to significant apoptosis and cell cycle arrest:

- Findings : At a concentration of 150 nM for 24 hours, the compound exhibited cytotoxic effects and disrupted the cell cycle progression .

Study 2: Neuroprotection in Alzheimer's Disease Models

In a model of Alzheimer's disease using N2a/APP cells, the compound demonstrated strong antioxidant properties. It altered protein expressions related to oxidative stress and mitochondrial function:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。